molecular formula C7H13NO B13505946 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine

3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine

Cat. No.: B13505946
M. Wt: 127.18 g/mol
InChI Key: OTYQELMODCCAEL-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine is a bicyclic amine featuring a 3-oxabicyclo[3.1.1]heptane scaffold. This compound is notable for its rigid, sp³-rich structure, which serves as a saturated isostere of meta-substituted benzene rings in drug design. By replacing aromatic systems, it improves physicochemical properties such as solubility, metabolic stability, and three-dimensional diversity, enhancing drug development prospects . Its synthesis involves acid-mediated isomerization to optimize exit vector angles (109° and 120°), closely mimicking meta-substituted phenyl rings .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-oxabicyclo[3.1.1]heptan-1-ylmethanamine

InChI

InChI=1S/C7H13NO/c8-4-7-1-6(2-7)3-9-5-7/h6H,1-5,8H2

InChI Key

OTYQELMODCCAEL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(COC2)CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-oxabicyclo[3.1.1]heptane derivatives, including 3-oxabicyclo[3.1.1]heptan-1-ylmethanamine, typically involves the acid-mediated isomerization of 2-oxaspiro[3.3]heptan-6-yl methanols or related precursors. This approach allows for the formation of the rigid bicyclic framework under mild conditions, preserving functional groups and enabling further derivatization.

Acid-Mediated Isomerization of (2-Oxaspiro[3.3]heptan-6-yl)methanols

  • Starting Material: (2-Oxaspiro[3.3]heptan-6-yl)methanols serve as key intermediates.
  • Catalyst: Catalytic amounts of pyridinium chloride (PyrHCl) are employed.
  • Conditions: Mild acidic conditions promote rearrangement.
  • Outcome: The spirocyclic alcohol undergoes ring contraction and rearrangement to yield the 3-oxabicyclo[3.1.1]heptane skeleton with a methanol substituent at the 1-position, which can be further functionalized to the methanamine.

This method is advantageous due to its mild reaction conditions and the ability to access a variety of substituted bicyclic scaffolds suitable for medicinal chemistry applications.

Rearrangement of 3-Oxaspiro[3.3]heptanes

An alternative synthetic route involves the rearrangement of 3-oxaspiro[3.3]heptane derivatives:

  • Synthesis of Precursors: Reaction of 3,3-bis(chloromethyl)oxetan with tris(ethoxycarbonyl)methane yields diethyl-2-oxaspiro[3.3]heptane-6,6-dicarboxylate.
  • Reduction: The diester is reduced to the corresponding diol.
  • Rearrangement: Upon heating or acid hydrolysis, the diol rearranges to the 3-oxabicyclo[3.1.1]heptane derivative.
  • Functionalization: Subsequent transformations introduce the methanamine group at the 1-position.

This method, though more complex, allows for the incorporation of various substituents and functional groups through manipulation of the spirocyclic intermediates.

Amination Step to Obtain 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine

The conversion of the 1-hydroxymethyl group to the methanamine can be achieved via:

This step is essential to obtain the final amine-functionalized bicyclic compound suitable for further applications.

Summary of Preparation Methods

Step Starting Material Reagents/Conditions Product/Intermediate Notes
1 (2-Oxaspiro[3.3]heptan-6-yl)methanol Pyridinium chloride, acid, mild temp 3-Oxabicyclo[3.1.1]heptan-1-ylmethanol Acid-mediated isomerization
2 3,3-Bis(chloromethyl)oxetan + tris(ethoxycarbonyl)methane Reaction to form diester Diethyl-2-oxaspiro[3.3]heptane-6,6-dicarboxylate Precursor for rearrangement
3 Diester Reduction (e.g., LiAlH4) Diol intermediate Sensitive to reaction time to avoid ring cleavage
4 Diol intermediate Heating or acid hydrolysis 3-Oxabicyclo[3.1.1]heptane derivative Rearrangement step
5 1-Hydroxymethyl 3-oxabicyclo[3.1.1]heptane Activation (tosylation) + NH3 or amine 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine Amination to introduce primary amine

Research Findings and Applications

  • The acid-mediated isomerization strategy is notable for its mild conditions and efficiency in producing bicyclic scaffolds that serve as saturated isosteres of meta-substituted benzene rings, which are valuable in drug design.
  • Incorporation of the 3-oxabicyclo[3.1.1]heptane scaffold into drug candidates, such as the anticancer drug sonidegib, has demonstrated improvements in permeability, metabolic stability, and solubility, underscoring the utility of these synthetic methods in medicinal chemistry.
  • The rearrangement approach from spirocyclic precursors provides a versatile platform for modifying the bicyclic core and introducing diverse substituents, enabling the exploration of new chemical space.

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations and Physicochemical Properties

The table below compares the bicyclic framework, substituents, and applications of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine with analogs:

Compound Name Bicyclo System Substituents Key Applications Distinctive Properties Reference
3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine [3.1.1] Methanamine Drug design (aromatic isosteres) Mimics meta-benzene exit vectors; improves solubility and metabolic stability
Gomadalactones A, B, C [3.3.0] Lactone groups Insect pheromones Volatile, species-specific stereochemistry; isolated from Anoplophora malasica beetles
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one [3.1.0] Ketone, methyl groups Synthetic intermediates High ring strain; used in photochemical reactions and halogenation
7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine [2.2.1] Methanamine Polymer chemistry Norbornane-like structure; enhances thermal stability in polyimides
3-Oxabicyclo[3.2.0]heptan-6-ylmethanamine [3.2.0] Methanamine Understudied (limited data) Moderate ring strain; potential for unexplored bioactivity
((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine [3.1.0] Methanamine Research chemicals Small bicyclic system; limited conformational flexibility
Key Observations:
  • Ring Strain and Reactivity : Smaller systems like [3.1.0] (e.g., 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one) exhibit higher strain, favoring reactivity in halogenation and photochemical reactions . The [3.1.1] system balances rigidity and synthetic accessibility .
  • Exit Vector Mimicry : The [3.1.1] scaffold uniquely replicates meta-substituted benzene geometry, making it superior for drug design compared to [2.2.1] or [3.3.0] systems .
  • Thermal Stability : [2.2.1] derivatives (e.g., 7-oxabicyclo[2.2.1]heptane-based polymers) form thermally stable polyimides, critical for high-performance materials .

Functional Group and Application Differences

  • Methanamine Derivatives : The presence of a methanamine group in both [3.1.1] and [2.2.1] systems enables hydrogen bonding and salt formation, enhancing solubility. However, the [3.1.1] variant’s geometry allows precise alignment with biological targets, unlike bulkier [2.2.1] analogs .
  • Lactone vs. Amine Functionality : Gomadalactones ([3.3.0] with lactones) are volatile pheromones, whereas methanamine derivatives prioritize drug-like properties such as bioavailability .

Commercial and Research Status

  • Suppliers : 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine hydrochloride is available from global suppliers (e.g., Sriam Labs, King Tang Chemical) but lacks detailed public data on pricing or purity .

Biological Activity

3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine, a bicyclic amine derivative, exhibits promising biological activities due to its unique structural properties. This compound is characterized by the presence of an oxabicycloheptane ring system and a methanamine group, which contribute to its potential interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Structural Characteristics

The molecular formula of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine is C7H13NO·HCl. The compound's structure allows it to function as a ligand for various receptors and enzymes, influencing their activity and thereby exerting biological effects.

The biological activity of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine primarily involves:

  • Ligand Binding : The compound can bind to specific receptors or enzymes, modulating their functions.
  • Chemical Reactions : It undergoes various chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of reactive intermediates that interact with biological molecules.

Biological Activity Overview

The biological activities attributed to 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine include:

Activity Description
Anticancer PropertiesInvestigated as a building block in the synthesis of anticancer drugs like Sonidegib, enhancing solubility and metabolic stability .
Neuropharmacological EffectsPotential interactions with neurotransmitter systems, although specific pathways require further investigation.
Antimicrobial ActivityPreliminary studies suggest potential efficacy against certain microbial strains.

Case Study 1: Anticancer Applications

In a study exploring the synthesis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, researchers found that incorporating this compound into existing drug frameworks significantly improved physicochemical properties such as permeability and solubility. This modification enhanced the efficacy of Sonidegib in preclinical models, demonstrating its potential in cancer therapy .

Case Study 2: Neuropharmacological Research

Research examining the neuropharmacological properties of bicyclic amines indicated that structural modifications could lead to compounds with enhanced activity at neurotransmitter receptors. While specific data on 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine is limited, its structural characteristics suggest it may interact with similar pathways.

Research Findings

Recent studies have highlighted the importance of structural modifications in drug design:

  • Isosteric Replacements : The ability to replace aromatic rings with saturated isosteric scaffolds like 3-Oxabicyclo[3.1.1]heptane has been shown to improve the pharmacokinetic profiles of drug candidates .
  • Synthetic Routes : The synthesis involves Diels-Alder reactions followed by nucleophilic substitutions, which are critical for producing derivatives with desired biological activities.

Q & A

Advanced Research Question

  • Enzymatic Assays : Measure inhibition constants (KiK_i) using fluorogenic substrates or radiolabeled ligands .
  • Receptor Binding Studies : Competitive binding assays (e.g., with 3^{3}H-labeled antagonists) to determine IC50_{50} values .
  • In Silico Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like neurotransmitter receptors .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question
Scalability issues include:

  • Diastereomer Control : Continuous flow reactors improve reaction homogeneity and reduce side products .
  • Catalyst Efficiency : Optimize catalyst loading (e.g., Ru-based catalysts for hydrogenation) to minimize racemization .
  • Purification : Simulated moving bed (SMB) chromatography for large-scale diastereomer separation .

How does the oxirane ring influence the compound’s reactivity in nucleophilic substitutions?

Basic Research Question
The strained oxirane ring undergoes nucleophilic ring-opening reactions. For example:

  • Aminolysis : React with amines to form secondary amines (e.g., in drug conjugate synthesis) .
  • Acid-Catalyzed Hydrolysis : Forms diols under acidic conditions, useful for derivatization .
    Reactivity is modulated by substituents: electron-withdrawing groups increase ring strain and reaction rates .

What spectroscopic techniques complement NMR for structural elucidation?

Basic Research Question

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1} in ketone intermediates) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : Resolves absolute configurations for crystalline derivatives .

How can researchers mitigate toxicity risks during in vitro studies?

Basic Research Question

  • Dose Optimization : Start with low concentrations (e.g., 1–10 µM) and use cytotoxicity assays (e.g., MTT) .
  • Ventilation : Use fume hoods for powder handling to prevent inhalation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

What are the implications of the compound’s logP and solubility for pharmacokinetic studies?

Advanced Research Question

  • logP : Predicted ~1.2 (moderate lipophilicity) suggests blood-brain barrier penetration potential .
  • Solubility : Low aqueous solubility (<1 mg/mL) necessitates formulation with co-solvents (e.g., DMSO/PEG) for in vivo studies .
  • Permeability : Caco-2 cell assays assess intestinal absorption for oral drug development .

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